molecular formula C10H13N3O4S B11980093 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No.: B11980093
M. Wt: 271.30 g/mol
InChI Key: FHWHKKXNROETOX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring with a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide typically involves the reaction of 3,4-dimethoxyaniline with thiocyanogen to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiadiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is unique due to its specific substitution pattern and the resulting biological activity. Its 3,4-dimethoxyphenyl group contributes to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

InChI

InChI=1S/C10H13N3O4S/c1-16-7-4-3-6(5-8(7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13)

InChI Key

FHWHKKXNROETOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=NS(=O)(=O)N2)N)OC

Origin of Product

United States

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